molecular formula C18H12N6O B3061510 ERK Inhibitor II, Negative Control CAS No. 1177970-73-8

ERK Inhibitor II, Negative Control

カタログ番号 B3061510
CAS番号: 1177970-73-8
分子量: 328.3 g/mol
InChIキー: QMBDONCHHMIWFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ERK Inhibitor II, Negative Control, also known as FR180209, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of ERK and is referenced under CAS 1177970-73-8 . It is also known by other synonyms such as Chk2 Inhibitor IV, Irfin1, Insulin Receptor Family Inhibitor, and Aurora Kinase Inhibitor XII . It is an effective inhibitor of extracellular signal-regulated kinase (ERK) and inhibits the activation of the insulin receptor, which can be used in the study of diabetes .


Molecular Structure Analysis

The empirical formula of ERK Inhibitor II, Negative Control is C18H12N6O . Its molecular weight is 328.33 . The InChI key for this compound is QMBDONCHHMIWFJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

ERK Inhibitor II, Negative Control is a solid substance . It is green in color and is soluble in DMSO at 10 mg/mL . It is recommended to be stored at a temperature of 2-8°C . It is also recommended to protect it from light and freeze it for storage .

科学的研究の応用

1. Cancer Treatment and Resistance Mechanisms

ERK Inhibitors are vital in cancer research, particularly in addressing resistance mechanisms against existing cancer treatments. For example, the study by (Morris et al., 2013) discusses SCH772984, an ERK1/2 inhibitor that shows effectiveness against tumors resistant to BRAF or MEK inhibitors, highlighting the role of ERK inhibitors in overcoming resistance mechanisms in cancer therapy.

2. Investigating Cellular Processes

ERK inhibitors are used to study various cellular processes. (Kinoshita et al., 2016) describe the use of a peptide-type ERK2 inhibitor to investigate its effects on type 2 diabetes models. This demonstrates the utility of ERK inhibitors in exploring the role of ERK pathways in diseases beyond cancer.

3. Understanding Cardiac Diseases

The study by (Li et al., 2016) explores the application of Selumetinib, a MEK inhibitor, in preventing cardiac hypertrophy. This shows how ERK pathway inhibitors can be valuable tools in cardiovascular research, especially in conditions where ERK activation is a key factor.

4. Drug Discovery and Development

ERK inhibitors are crucial in the drug discovery process. (Wei et al., 2019) discuss the discovery of MS432, a degrader of MEK1/2, which offers a new approach to cancer treatment. This study exemplifies the use of ERK inhibitors in developing novel therapeutic strategies.

5. Treatment of Solid Tumors

ERK inhibitors have shown promise in treating solid tumors. The study by (Sullivan et al., 2017) discusses Ulixertinib, an ERK1/2 inhibitor, in the context of a phase I trial for treating advanced solid tumors. This highlights the potential of ERK inhibitors in a clinical setting for treating various solid malignancies.

6. Overcoming Drug Resistance

ERK inhibitors are also being researched as a means to overcome drug resistance in cancer treatments. (Roskoski, 2019) describes the development of ERK1/2 inhibitors that are effective against cell lines resistant to BRAF and MEK1/2 inhibitor therapy, showcasing their importance in addressing the challenge of drug resistance in cancer.

作用機序

ERK Inhibitor II, Negative Control inhibits the activation of the insulin receptor, which can be used in the study of diabetes .

Safety and Hazards

According to the safety data sheet, ERK Inhibitor II, Negative Control is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash hands thoroughly after handling . In case of exposure or concern, it is advised to get medical advice or attention .

将来の方向性

While ERK inhibitors are considered important targets for the treatment of various cancers, the occurrence of severe side effects in clinical trials restricts their development . The development of novel photocaged ERK inhibitors, which can be selectively activated by UV irradiation to release a highly potent ERK inhibitor in multiple cancer cell lines, provides a new strategy for precise cancer therapy .

特性

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBDONCHHMIWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587897
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ERK Inhibitor II, Negative Control

CAS RN

1177970-73-8
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ERK Inhibitor II, Negative Control
Reactant of Route 2
ERK Inhibitor II, Negative Control
Reactant of Route 3
ERK Inhibitor II, Negative Control
Reactant of Route 4
ERK Inhibitor II, Negative Control
Reactant of Route 5
ERK Inhibitor II, Negative Control
Reactant of Route 6
ERK Inhibitor II, Negative Control

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。